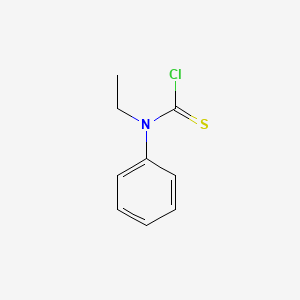

N-Ethyl-N-phenylthiocarbamoyl chloride

Description

Contextualization within Thiocarbamoyl Halide Chemistry

Thiocarbamoyl halides belong to a class of organosulfur compounds that are the thio-analogues of carbamoyl (B1232498) halides. They are characterized by a central thiocarbonyl group flanked by a halogen and a nitrogen atom. The reactivity of these compounds is dominated by the electrophilicity of the thiocarbonyl carbon. libretexts.org This makes them effective "thiocarbamoylating" agents, analogous to how acyl chlorides are used for acylation. chemistrysteps.comvanderbilt.edu

The general structure is R₂N-C(=S)-X, where R represents alkyl or aryl groups and X is a halogen. N-Ethyl-N-phenylthiocarbamoyl chloride fits into this class with an ethyl group, a phenyl group, and a chlorine atom attached to the nitrogen and thiocarbonyl carbon, respectively. Their stability and reactivity are influenced by the electronic effects of the substituents on the nitrogen atom. khanacademy.org

Historical Perspectives on its Introduction and Early Academic Studies

The development of thiocarbamoyl chlorides is intrinsically linked to the chemistry of thiophosgene (B130339) (CSCl₂). researchgate.netwikipedia.org Thiophosgene, a highly reactive, red liquid, was historically established as the primary reagent for synthesizing thiocarbamoyl chlorides. moltuslab.comwikiwand.comnih.gov The reaction involves the treatment of a secondary amine with thiophosgene, leading to the formation of the corresponding N,N-disubstituted thiocarbamoyl chloride. nih.gov

While specific early academic studies focusing exclusively on N-Ethyl-N-phenylthiocarbamoyl chloride are not extensively documented in seminal literature, its synthesis follows this well-established pathway. The general method for preparing N,N-disubstituted thiocarbamates, which often proceeds through a thiocarbamoyl chloride intermediate, has been known for many years. researchgate.net The exploration of these reagents grew as chemists sought versatile building blocks for constructing sulfur- and nitrogen-containing compounds. researchgate.net

Significance as a Reagent in the Synthesis of N-Substituted Thiocarbamoyl Derivatives

The primary significance of N-Ethyl-N-phenylthiocarbamoyl chloride lies in its function as an electrophilic precursor for a variety of N-substituted thiocarbamoyl derivatives. It readily reacts with a wide range of nucleophiles in nucleophilic acyl substitution-type reactions. chemistrysteps.com This reactivity allows for the systematic and predictable synthesis of compounds containing the N-ethyl-N-phenylthiocarbamoyl scaffold.

Key transformations include:

Reaction with amines to produce unsymmetrical thioureas.

Reaction with alcohols or phenols to yield thiocarbamates. moltuslab.com

Reaction with thiols to form dithiocarbamates.

These reactions underscore its role as a versatile synthetic intermediate. The resulting thiourea (B124793) and thiocarbamate structures are prevalent in various fields, including medicinal chemistry and materials science. nih.govnih.gov

Table 2: General Reactions of N-Ethyl-N-phenylthiocarbamoyl Chloride This interactive table outlines the products formed from the reaction of N-Ethyl-N-phenylthiocarbamoyl chloride with common classes of nucleophiles.

| Nucleophile (Nu-H) | Product Class | General Product Structure |

| Primary/Secondary Amine (R'R''NH) | Thiourea | Et(Ph)N-C(=S)-NR'R'' |

| Alcohol (R'OH) | Thiocarbamate | Et(Ph)N-C(=S)-OR' |

| Thiol (R'SH) | Dithiocarbamate (B8719985) | Et(Ph)N-C(=S)-SR' |

Overview of Research Trajectories in Modern Organic Synthesis

In modern organic synthesis, the focus has shifted towards using fundamental building blocks like thiocarbamoyl chlorides to construct complex molecular architectures. The thiocarbamoyl moiety is a key synthon in the synthesis of various heterocyclic compounds. researchgate.net Researchers utilize the reactivity of this group to drive cyclization reactions, leading to the formation of rings such as thiazoles, pyrimidines, and thiophenes. researchgate.net

Recent research trends involve the development of novel bioactive molecules. The thiourea linkage, readily formed from thiocarbamoyl chlorides, is a known pharmacophore. mdpi.com Therefore, reagents like N-Ethyl-N-phenylthiocarbamoyl chloride are implicitly valuable for generating libraries of potential therapeutic agents for screening. For instance, N-acyl thiourea derivatives are synthesized by reacting isothiocyanates (which can be formed from thiocarbamoyl chlorides) with amines, and these products are investigated for antimicrobial and other biological activities. nih.govmdpi.com The ability to efficiently create these scaffolds continues to make thiocarbamoyl chlorides relevant in contemporary synthetic programs. rsc.orgnih.gov

Properties

IUPAC Name |

N-ethyl-N-phenylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNZSEBRNMKJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374543 | |

| Record name | Ethyl(phenyl)carbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35517-93-2 | |

| Record name | Ethyl(phenyl)carbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35517-93-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Ethyl N Phenylthiocarbamoyl Chloride

Classical Preparative Routes

Traditional methods for synthesizing thiocarbamoyl chlorides are characterized by their reliance on fundamental reagents and reaction mechanisms that have been established for decades. These routes are often robust and high-yielding, forming the bedrock of synthetic strategies for this class of compounds.

The most direct and conventional method for the preparation of N-Ethyl-N-phenylthiocarbamoyl chloride is the reaction of the parent secondary amine, N-Ethyl-N-phenylamine, with thiophosgene (B130339) (CSCl₂). Thiophosgene serves as a highly reactive electrophile, readily attacked by the nucleophilic nitrogen of the amine. researchgate.net

The reaction proceeds by the addition of the amine to the thiocarbonyl group of thiophosgene, followed by the elimination of hydrogen chloride (HCl). An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., calcium carbonate), is typically included to neutralize the HCl byproduct and drive the reaction to completion. researchgate.net

General Reaction Scheme: C₆H₅(C₂H₅)NH + CSCl₂ → C₆H₅(C₂H₅)NCSCl + HCl

This method is highly efficient but requires careful handling due to the extreme toxicity and hazardous nature of thiophosgene.

An alternative, two-step approach avoids the direct use of thiophosgene by first reacting N-Ethyl-N-phenylamine with carbon disulfide (CS₂) in the presence of a base, such as sodium hydroxide, to form a dithiocarbamate (B8719985) salt. wikipedia.org This intermediate, sodium N-ethyl-N-phenyldithiocarbamate, is generally stable and can be isolated.

In the second step, the dithiocarbamate salt is treated with a chlorinating agent. Phosgene (B1210022) (COCl₂) or an equivalent chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the dithiocarbamate into the desired thiocarbamoyl chloride, with the concomitant formation of byproducts.

Reaction Scheme:

C₆H₅(C₂H₅)NH + CS₂ + NaOH → C₆H₅(C₂H₅)NCS₂Na + H₂O

C₆H₅(C₂H₅)NCS₂Na + COCl₂ → C₆H₅(C₂H₅)NCSCl + COS + NaCl

This pathway offers a safer alternative to the direct use of thiophosgene, as it involves the handling of less acutely toxic, though still hazardous, reagents.

Thiocarbamoyl chlorides can also be synthesized via the oxidative cleavage of the corresponding thiuram disulfide. For N-Ethyl-N-phenylthiocarbamoyl chloride, the required precursor would be N,N'-diethyl-N,N'-diphenylthiuram disulfide. This disulfide is subjected to chlorination, typically by bubbling chlorine gas (Cl₂) through the molten disulfide or a solution in an inert solvent like carbon tetrachloride. orgsyn.org

The reaction cleaves the disulfide bond and chlorinates the thiocarbonyl fragments, yielding two equivalents of the thiocarbamoyl chloride and elemental sulfur. orgsyn.orgwikipedia.org Other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or sulfur dichloride (SCl₂) can also be employed. google.com

General Reaction: [C₆H₅(C₂H₅)NC(S)S]₂ + Cl₂ → 2 C₆H₅(C₂H₅)NCSCl + S

This method is particularly well-documented for alkyl derivatives and represents an effective route if the thiuram disulfide precursor is readily available. orgsyn.org The product is typically isolated by distillation under reduced pressure to separate it from the precipitated sulfur. orgsyn.org

| Method | Key Reagents | Primary Precursor | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Thiophosgene Route | Thiophosgene (CSCl₂), Base | N-Ethyl-N-phenylamine | Direct, single-step, high efficiency | Extreme toxicity of thiophosgene |

| Carbon Disulfide Route | Carbon Disulfide (CS₂), Base, Chlorinating Agent (e.g., COCl₂) | N-Ethyl-N-phenylamine | Avoids thiophosgene, stable intermediate | Two-step process, use of hazardous chlorinating agents |

| Thiuram Disulfide Route | Chlorine (Cl₂) or other chlorinating agents | N,N'-diethyl-N,N'-diphenylthiuram disulfide | Solvent-free potential, high yield orgsyn.org | Requires synthesis of the disulfide precursor, sulfur byproduct |

Modern and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing methods that are safer, more environmentally friendly, and more efficient. These principles are being applied to the synthesis of reactive compounds like thiocarbamoyl chlorides.

In line with the principles of green chemistry, efforts are directed towards minimizing the use of hazardous solvents and reagents. One such approach involves conducting reactions in aqueous media. For the synthesis of related acyl chlorides, reactions in a buffered aqueous system have proven effective. tandfonline.com This strategy could be adapted for the synthesis of N-Ethyl-N-phenylthiocarbamoyl chloride from its amine and a suitable thiocarbonyl donor. The significant difference in the rate of hydrolysis of the acid chloride compared to the rate of its formation via nucleophilic attack by the amine allows the reaction to proceed efficiently in water, which is considered the most desirable green solvent. tandfonline.com

A catalyst-free approach could involve the reaction of N-Ethyl-N-phenylamine with a stable thiocarbonyl transfer agent in a solvent-free or high-concentration reaction medium, potentially under microwave irradiation to accelerate the reaction and improve energy efficiency. The goal is to eliminate the need for transition-metal catalysts and volatile organic solvents, thereby reducing waste and environmental impact.

Flow chemistry offers significant advantages for the synthesis of hazardous compounds like thiocarbamoyl chlorides by enhancing safety, control, and scalability. In a continuous-flow setup, small volumes of reactants are mixed in a microreactor, minimizing the amount of hazardous material present at any given time.

For the synthesis of N-Ethyl-N-phenylthiocarbamoyl chloride, a flow process could be designed where a stream of N-Ethyl-N-phenylamine in an appropriate solvent is merged with a stream of a thiophosgene equivalent, such as bis(trichloromethyl)carbonate (BTC), which can generate the reactive species in situ. researchgate.net The superior heat and mass transfer in a microreactor allows for precise control over highly exothermic reactions, leading to higher yields and purity while operating under safer conditions. researchgate.net The product stream can be directly subjected to in-line purification, creating an integrated and automated synthesis-to-purification process. This approach is particularly advantageous for managing the formation of toxic byproducts and handling unstable intermediates.

| Approach | Key Principles | Potential Reagents | Advantages |

|---|---|---|---|

| Green Chemistry | Use of aqueous media, catalyst-free, solvent-free conditions | Water, phase-transfer catalysts, microwave irradiation | Reduced environmental impact, enhanced safety, lower waste generation tandfonline.com |

| Flow Chemistry | Continuous processing, microreactors, in-line purification | Thiophosgene equivalents (e.g., BTC), N-Ethyl-N-phenylamine | Enhanced safety with hazardous reagents, precise reaction control, scalability, improved yield and purity researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of N-Ethyl-N-phenylthiocarbamoyl chloride, a key intermediate in various chemical industries, is critically dependent on the optimization of reaction conditions to maximize both yield and purity. The primary route to this compound involves the reaction of N-ethylaniline with a thiocarbonylating agent, most commonly thiophosgene or a safer alternative like triphosgene. Research efforts have focused on refining several key parameters to improve the efficiency and safety of this transformation.

A significant advancement in the synthesis of related carbamoyl (B1232498) chlorides, which can be extrapolated to thiocarbamoyl chlorides, involves the substitution of highly toxic and volatile phosgene with triphosgene, a solid and safer alternative. google.com This approach simplifies handling and makes the process more amenable to industrial-scale production without the need for specialized safety apparatus. google.com

Key parameters that are typically optimized in the synthesis of N-Ethyl-N-phenylthiocarbamoyl chloride and related compounds include the choice of solvent, reaction temperature, and the use of a base to scavenge the hydrogen chloride byproduct.

Solvent Effects:

The selection of an appropriate solvent is crucial for the reaction's success. The solvent must be inert to the highly reactive thiophosgene and the product. Aromatic hydrocarbons like toluene (B28343) are often employed. google.com In related syntheses of thiocarbamoyl fluorides, dimethylformamide (DMF) was identified as the optimal solvent. organic-chemistry.org The choice of solvent can influence reaction rates and the ease of product isolation.

Temperature Control:

Precise temperature control is vital to prevent the formation of unwanted byproducts. The reaction is typically conducted at low temperatures, often between 0 °C and 5 °C. google.com Maintaining this low temperature throughout the addition of reactants helps to control the exothermic nature of the reaction and minimize the decomposition of the product. Following the initial reaction, a prolonged period of stirring at this low temperature, for as long as 12 hours, can ensure the reaction goes to completion. google.com

Role of a Base:

The reaction between N-ethylaniline and thiophosgene liberates hydrogen chloride (HCl). To drive the reaction to completion, a base is added to neutralize the HCl. Tertiary amines, such as triethylamine (B128534), are commonly used for this purpose. google.com The base is typically added concurrently with the amine reactant to maintain a neutral or slightly basic reaction medium. The stoichiometry of the base is a critical factor to optimize; an insufficient amount will result in an incomplete reaction, while an excess can lead to side reactions and purification challenges.

Purification of the Final Product:

Post-synthesis, the purity of N-Ethyl-N-phenylthiocarbamoyl chloride is paramount for its subsequent applications. The purification process typically involves filtration to remove the hydrochloride salt of the base (e.g., triethylamine hydrochloride). google.com The filtrate, containing the product dissolved in the solvent, can then be concentrated under reduced pressure. Further purification, if necessary, may involve techniques such as distillation or chromatography to remove any remaining impurities.

The table below summarizes the key reaction conditions that are typically optimized for the synthesis of N-Ethyl-N-phenylthiocarbamoyl chloride and related compounds.

| Parameter | Condition | Rationale |

| Thiocarbonylating Agent | Thiophosgene or Triphosgene | Triphosgene is a safer, solid alternative to volatile and highly toxic thiophosgene. google.com |

| Solvent | Toluene, Dimethylformamide (DMF) | Inert solvent that does not react with reactants or products. Toluene is a common choice, while DMF has been found to be optimal in related syntheses. google.comorganic-chemistry.org |

| Reaction Temperature | 0 °C to 5 °C | Controls the exothermic reaction, minimizes byproduct formation, and prevents product decomposition. google.com |

| Base | Triethylamine | Scavenges the HCl byproduct, driving the reaction to completion. google.com |

| Reaction Time | Up to 12 hours | Ensures the reaction proceeds to completion. google.com |

| Purification Method | Filtration, Distillation/Chromatography | Removes solid byproducts and purifies the final product. google.com |

Reactivity and Reaction Mechanisms of N Ethyl N Phenylthiocarbamoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Thiocarbonyl Center

The most common reaction pathway for N-Ethyl-N-phenylthiocarbamoyl chloride involves nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the electrophilic carbon of the thiocarbonyl group. This is typically followed by the elimination of the chloride ion, which is a stable leaving group, to form a new substituted thiourea (B124793) or related derivative. The general mechanism is analogous to that of acyl chlorides, proceeding through a tetrahedral intermediate. chemguide.co.ukchemguide.co.uk

N-Ethyl-N-phenylthiocarbamoyl chloride reacts readily with primary and secondary amines to yield N,N′,N′′-trisubstituted thioureas. The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic thiocarbonyl carbon. youtube.comyoutube.com This is followed by the departure of the chloride ion and deprotonation of the nitrogen, often by another molecule of the amine acting as a base, to give the final thiourea product. chemguide.co.uk These reactions are typically fast and can be carried out under mild conditions. chemguide.co.uk The synthesis of various trisubstituted thioureas has been reported through similar methods, highlighting the utility of this reaction in creating libraries of biologically active compounds. nih.govnih.govrsc.orgresearchgate.net

Table 1: Synthesis of N,N′,N′′-Trisubstituted Thioureas

| Amine Reactant | Product | Reaction Conditions |

| Primary Amine (R-NH₂) | N-Ethyl-N-phenyl-N'-alkylthiourea | Typically in an inert solvent (e.g., THF, CH₂Cl₂) at room temperature. An excess of the amine or a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl formed. |

| Secondary Amine (R₂NH) | N-Ethyl-N-phenyl-N',N'-dialkylthiourea | Similar conditions to primary amines. The reaction is often vigorous. chemguide.co.uk |

This table represents generalized reaction conditions. Specific conditions may vary based on the reactivity of the amine.

The reaction of N-Ethyl-N-phenylthiocarbamoyl chloride with alcohols or phenols leads to the formation of O-alkyl or O-aryl N-ethyl-N-phenylthiocarbamates. This transformation typically requires the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity. The resulting alkoxide or phenoxide ion then attacks the thiocarbonyl carbon, displacing the chloride ion. The use of catalysts like zinc chloride has also been reported for the synthesis of related carbamates, suggesting a potential catalytic route for thiocarbamate synthesis as well. researchgate.net

Table 2: Synthesis of O-Thiocarbamates

| Nucleophile | Product | Typical Conditions |

| Alcohol (R-OH) | O-Alkyl N-ethyl-N-phenylthiocarbamate | Inert solvent (e.g., Dichloromethane), presence of a base (e.g., Pyridine), Room temperature to reflux. |

| Phenol (Ar-OH) | O-Aryl N-ethyl-N-phenylthiocarbamate | Similar to alcohols, often with slightly more forcing conditions if the phenol is less acidic. |

This table represents generalized reaction conditions.

When N-Ethyl-N-phenylthiocarbamoyl chloride is treated with thiols (mercaptans), the corresponding S-alkyl or S-aryl N-ethyl-N-phenyldithiocarbamates are formed. Thiols are generally more nucleophilic than their corresponding alcohols, and these reactions often proceed smoothly. Similar to the reactions with alcohols, a base is typically employed to generate the more potent thiolate nucleophile. The thiol-ene reaction is a well-established method for forming thioethers, highlighting the high reactivity of thiols. nih.gov The synthesis of dithiocarbamates can also be achieved through various other routes, indicating their importance as a functional group. organic-chemistry.org

Table 3: Synthesis of Dithiocarbamates

| Nucleophile | Product | Typical Conditions |

| Alkanethiol (R-SH) | S-Alkyl N-ethyl-N-phenyldithiocarbamate | Inert solvent (e.g., THF), presence of a base (e.g., Triethylamine), Room temperature. |

| Thiophenol (Ar-SH) | S-Aryl N-ethyl-N-phenyldithiocarbamate | Similar conditions to alkanethiols. |

This table represents generalized reaction conditions.

N-Ethyl-N-phenylthiocarbamoyl chloride can react with carbanions generated from activated methylene (B1212753) compounds (e.g., diethyl malonate, ethyl acetoacetate) or with enolates of ketones and esters. The reaction involves the C-acylation of the carbanion/enolate at the thiocarbonyl carbon. This leads to the formation of β-dicarbonyl thio-compounds or related structures, which are valuable synthetic intermediates. The reaction requires a strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) to generate the carbanion or enolate.

The reaction of N-Ethyl-N-phenylthiocarbamoyl chloride with powerful organometallic nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) can be complex. libretexts.org These strong nucleophiles readily attack the thiocarbonyl carbon. libretexts.org Depending on the reaction conditions and the nature of the organometallic reagent, the initial product, a thioamide, can sometimes react further. However, careful control of stoichiometry and temperature can often allow for the isolation of the corresponding N-ethyl-N-phenylthioamides. In contrast, Gilman reagents (organocuprates) are known to react with acid chlorides to form ketones and might offer a more controlled route to thioamides in this context. masterorganicchemistry.com

Cycloaddition Reactions and Heterocycle Formation

While less common than nucleophilic substitution, the thiocarbonyl group of N-Ethyl-N-phenylthiocarbamoyl chloride or its derivatives can participate in cycloaddition reactions. libretexts.org A cycloaddition is a concerted reaction where two π-electron systems combine to form a ring. libretexts.org The C=S double bond can act as a dienophile or a dipolarophile in these reactions. For example, it could potentially undergo a [4+2] Diels-Alder type reaction with a conjugated diene or a [3+2] cycloaddition with a 1,3-dipole. libretexts.org Such reactions would lead to the formation of various sulfur-containing heterocyclic compounds. The synthesis of heterocycles is a significant area of research, with various strategies being developed. nih.govrsc.orgnih.gov The reactivity in [2+1] and [2+2] cycloadditions is also a possibility under specific, often photochemical, conditions. libretexts.orgbeilstein-journals.orgnih.gov

Pathways to Sulfur-Containing Heterocyclic Scaffolds (e.g., Thiadiazoles, Thiazoles)

N-Ethyl-N-phenylthiocarbamoyl chloride is a versatile electrophilic reagent that serves as a building block for the synthesis of various sulfur-containing heterocyclic systems. Its reactivity is centered on the electrophilic thiocarbonyl carbon, which readily reacts with dinucleophilic species to undergo cyclization, forming stable ring structures.

A prominent pathway involves the reaction with hydrazine (B178648) derivatives to construct 1,3,4-thiadiazole (B1197879) rings. The general mechanism commences with the nucleophilic attack of a hydrazine derivative (such as thiosemicarbazide (B42300) or a substituted hydrazine) on the thiocarbamoyl chloride. This initial step forms a thiocarbamoyl hydrazine intermediate. Subsequent intramolecular cyclization, typically promoted by acid or base catalysis and involving the elimination of a small molecule like hydrogen chloride or water, leads to the formation of the aromatic 1,3,4-thiadiazole core. nih.gov The substituents on the final thiadiazole ring are determined by the structure of the starting hydrazine and the thiocarbamoyl chloride.

Similarly, the synthesis of thiazole (B1198619) derivatives can be achieved by reacting N-Ethyl-N-phenylthiocarbamoyl chloride with α-amino ketones or related compounds. The amino group of the ketone attacks the electrophilic thiocarbonyl carbon, followed by cyclization and dehydration to yield the thiazole ring. The versatility of these reactions allows for the generation of a library of substituted heterocycles by varying the nucleophilic partner. organic-chemistry.org The synthesis of various nitrogen and sulfur-containing heterocycles, such as indolo-triazolo-pyridazinethiones, has been demonstrated through multi-step reactions starting with related thione precursors, highlighting the utility of the thiocarbonyl group in complex scaffold assembly. mdpi.com

Role in [X+Y] Cycloadditions

While N-Ethyl-N-phenylthiocarbamoyl chloride itself is primarily an acylating agent, its derivatives, particularly those where the chlorine has been substituted, can participate in cycloaddition reactions. The thiocarbonyl (C=S) double bond present in these derivatives can act as a reactive component in various pericyclic reactions. libretexts.org

Cycloaddition reactions are concerted processes that form cyclic compounds through the reorganization of π-electrons. libretexts.org They are classified by the number of π-electrons that participate from each component, such as in a [4+2] or [3+2] cycloaddition. The thiocarbonyl group can function as a dienophile or a dipolarophile.

[4+2] Cycloadditions (Diels-Alder Type Reactions): Derivatives of N-Ethyl-N-phenylthiocarbamoyl chloride containing the C=S moiety can potentially react with conjugated dienes. In this scenario, the thiocarbonyl group acts as the "dienophile" (the researchgate.net component), reacting with a 4π-electron diene to form a six-membered heterocyclic ring. The reactivity in these reactions is often governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is key. libretexts.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The thiocarbonyl group is also known to react with 1,3-dipoles (e.g., azides, nitrile oxides, or diazo compounds) to form five-membered heterocyclic rings. nih.gov For instance, the reaction of a thiocarbonyl compound with a diazo compound can lead to the formation of a Δ³-1,3,4-thiadiazole derivative, which may be unstable and rearrange to a more stable isomer. nih.gov

The specific participation of N-Ethyl-N-phenylthiocarbamoyl chloride derivatives in such reactions depends on the electronic nature of the thiocarbonyl group and the reaction conditions. Electron-withdrawing or -donating groups attached to the thiocarbonyl can modulate its reactivity as a dienophile or dipolarophile.

Rearrangement Reactions and Isomerizations of Derived Species

Derivatives of N-Ethyl-N-phenylthiocarbamoyl chloride, particularly O-aryl thiocarbamates formed by its reaction with phenols, are notable for undergoing characteristic rearrangement reactions. These isomerizations are synthetically valuable as they allow for the transformation of functional groups and the formation of new carbon-sulfur bonds.

1,3-Shifts and Other Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a π-electron system in an intramolecular fashion. wikipedia.org The most significant rearrangement for derivatives of N-Ethyl-N-phenylthiocarbamoyl chloride is the Newman-Kwart Rearrangement (NKR). The NKR is a thermally-induced organic-chemistry.orgorganic-chemistry.org-sigmatropic shift where an aryl group migrates from an oxygen atom to a sulfur atom. organic-chemistry.org

This reaction transforms an O-aryl-N,N-dialkylthiocarbamate into its isomeric S-aryl-N,N-dialkylcarbamothioate (a thiocarbamate). organic-chemistry.org The process is initiated by reacting N-Ethyl-N-phenylthiocarbamoyl chloride with a phenol in the presence of a base to form the requisite O-aryl precursor. The rearrangement proceeds through a four-membered cyclic transition state. The driving force for this irreversible reaction is the thermodynamic stability gained from forming a strong carbon-oxygen double bond (C=O) at the expense of a weaker carbon-sulfur double bond (C=S), with an enthalpy change of approximately -13 kcal/mol. organic-chemistry.org The reaction is intramolecular, as confirmed by kinetics experiments showing first-order kinetics and a large negative entropy of activation. organic-chemistry.org

Thermal and Catalyzed Rearrangements

The classic Newman-Kwart Rearrangement requires high temperatures, often exceeding 200 °C, to proceed efficiently. organic-chemistry.org These demanding conditions can limit the substrate scope, particularly for molecules containing sensitive functional groups.

| Catalyst/Conditions | Temperature (°C) | Substrate Example | Outcome | Reference |

| Thermal (neat) | ~250-300 | O-Aryl N,N-dialkylthiocarbamates | S-Aryl N,N-dialkylcarbamothioates | organic-chemistry.org |

| Pd[P(t-Bu)₃]₂ | 80-140 | O-(p-nitrophenyl) N,N-dimethylthiocarbamate | Efficient rearrangement at lower temp. | organic-chemistry.org, researchgate.net |

| Photoredox Catalyst | Room Temp | Electron-rich O-aryl thiocarbamates | O- to S-aryl rearrangement | researchgate.net |

Recent advancements have focused on developing catalytic methods to lower the activation barrier for the NKR. Research has shown that palladium complexes, such as palladium bis(tri-tert-butylphosphine), can effectively catalyze the rearrangement at significantly lower temperatures (80–140 °C). organic-chemistry.org, researchgate.net The proposed catalytic cycle involves oxidative addition of the Ar–O bond to the Pd(0) center, followed by isomerization and reductive elimination to yield the S-aryl product. Furthermore, photoredox catalysis has emerged as a method to achieve the rearrangement at room temperature for certain electron-rich substrates. researchgate.net These catalytic approaches expand the utility of the NKR, making it a more versatile tool for the synthesis of thiophenols, which can be obtained by hydrolysis of the resulting S-aryl thiocarbamate product. organic-chemistry.org

Oxidation and Reduction Pathways

The sulfur atom in N-Ethyl-N-phenylthiocarbamoyl chloride and its derivatives is in a low oxidation state and can be readily oxidized to form various sulfur-oxygen species. These oxidation reactions provide access to important functional groups used in organic synthesis and medicinal chemistry.

Formation of Sulfonyl and Sulfinyl Derivatives

The conversion of thiocarbamates and related thiol derivatives into sulfonyl chlorides represents a key oxidative transformation. While direct oxidation of the thiocarbamoyl chloride is less common, derivatives where the chlorine is replaced by a thiol-containing group are readily oxidized.

A general and efficient method for this transformation is the oxidative chlorination of thiols, disulfides, or thioacetates. organic-chemistry.org, organic-chemistry.org Various reagent systems have been developed to achieve this, often under mild conditions. For example, a combination of hydrogen peroxide (H₂O₂) and a chlorinating agent like thionyl chloride (SOCl₂) or in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) can convert thiols to sulfonyl chlorides with high efficiency and very short reaction times. organic-chemistry.org, organic-chemistry.org Another effective method involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. thieme-connect.de This approach has been successfully applied to the oxidation of thiocarbamates to their corresponding sulfonyl chlorides. thieme-connect.de

| Starting Material | Oxidizing System | Product Type | Reference |

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | Sulfonyl Chloride | organic-chemistry.org |

| Thiols | H₂O₂ / SOCl₂ | Sulfonyl Chloride | organic-chemistry.org |

| Thiocarbamates | NCS / aq. HCl | Sulfonyl Chloride | thieme-connect.de |

| Sulfonyl Chlorides | PPh₃ / Amine | Sulfinamide (via Sulfinyl Chloride) | nih.gov |

| Organosulfides | m-CPBA (1 equiv, 0 °C) | Sulfoxide (B87167) (Sulfinyl derivative) | derpharmachemica.com |

| Organosulfides | m-CPBA (2 equiv, 35 °C) | Sulfone (Sulfonyl derivative) | derpharmachemica.com |

The formation of sulfinyl derivatives, such as sulfinyl chlorides or sulfoxides, represents a lower oxidation state compared to sulfonyl compounds. The synthesis of sulfinamides can be achieved from sulfonyl chlorides via an in-situ reduction, which proceeds through a sulfinyl chloride intermediate. nih.gov For example, reacting a sulfonyl chloride with triphenylphosphine (B44618) in the presence of an amine can generate the corresponding sulfinamide. nih.gov

Alternatively, a stepwise oxidation of a thioether (which can be derived from N-Ethyl-N-phenylthiocarbamoyl chloride) using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can be controlled to yield either the sulfoxide or the sulfone. derpharmachemica.com Typically, using one equivalent of m-CPBA at a lower temperature (e.g., 0 °C) favors the formation of the sulfoxide (a sulfinyl derivative), while using excess oxidant and higher temperatures leads to the fully oxidized sulfone (a sulfonyl derivative). derpharmachemica.com

Reductive Cleavage and Amine Formation

The reductive cleavage of the carbon-sulfur and carbon-chlorine bonds in N-Ethyl-N-phenylthiocarbamoyl chloride can lead to the formation of the corresponding amine, N-ethyl-N-phenylamine. While specific literature detailing the direct reductive cleavage of this particular compound is scarce, the transformation can be inferred from established methods for the reduction of related sulfur-containing compounds and other acyl derivatives.

Potential reductive methods could include catalytic hydrogenation. For instance, the hydrogenation of amides to amines is a well-known transformation, often employing ruthenium-based catalysts. nih.govgoogle.com A similar approach could potentially be applied to thiocarbamoyl chlorides. Another possible route involves the use of reducing agents that can effect the cleavage of carbon-sulfur bonds. The reduction of sulfonyl chlorides to thiols has been accomplished using palladium catalysts under hydrogen pressure in the presence of a mild base. scbt.com While the desired product is an amine rather than a thiol, this demonstrates the catalytic cleavage of a carbon-sulfur bond.

Furthermore, reductive cleavage of N-substituted aromatic amides has been achieved through a two-step procedure involving conversion to tert-butyl acylcarbamates followed by reduction with agents like activated aluminum or sodium borohydride. nih.gov This suggests that modification of the thiocarbamoyl group could facilitate its removal to yield the parent amine.

Mechanistic Investigations of Key Transformations

Mechanistic studies on the reactions of N-Ethyl-N-phenylthiocarbamoyl chloride and its analogs have largely focused on solvolysis reactions, which provide significant insights into the factors governing its reactivity. These studies often reveal a competition between unimolecular (SN1) and bimolecular (SN2) pathways. nih.govresearchgate.net

The solvolysis of N,N-disubstituted carbamoyl (B1232498) chlorides generally proceeds through an SN1 mechanism, involving the formation of a carbamoyl cation intermediate. nih.gov The rate of this reaction is influenced by the electron-donating or withdrawing nature of the substituents on the nitrogen atom. For instance, the solvolysis of N-methyl-N-phenylcarbamoyl chloride is slower than that of N,N-dimethylcarbamoyl chloride, which is attributed to the electron-withdrawing effect of the phenyl group hindering the formation of the carbamoyl cation. nih.gov

The substitution of the carbonyl oxygen with sulfur to form a thiocarbamoyl chloride leads to a significant increase in reaction rate. The solvolysis of N,N-dimethylthiocarbamoyl chloride is two to three orders of magnitude faster than its oxygen analog. researchgate.net This is rationalized by the formation of a more stable carbocation intermediate, leading to an earlier transition state. researchgate.net

Transition State Analysis and Reaction Energy Profiles

Detailed transition state analysis and reaction energy profiles for N-Ethyl-N-phenylthiocarbamoyl chloride are not extensively reported in the literature. However, computational studies, often employing Density Functional Theory (DFT), have been used to investigate the reaction mechanisms of related compounds. researchgate.netnih.govresearchgate.net These studies help in elucidating the structures of intermediates and transition states, as well as their relative energies.

For reactions proceeding via an SN1 mechanism, the transition state involves the stretching and eventual cleavage of the carbon-chlorine bond, leading to the formation of a planar or near-planar carbocation. The stability of this carbocation is a key factor in determining the reaction rate. For SN2 reactions, the transition state is a pentacoordinate species where the nucleophile is forming a bond to the thiocarbonyl carbon while the chloride ion is departing. quora.com

Theoretical studies on the reaction of thiocarbamoyl halides with ammonia (B1221849) suggest that the mechanism is similar to that of acetyl and thioacetyl halides, with the resonance stabilization of the thiocarbamoyl group leading to lower reactivity compared to their acyl counterparts. nih.gov

Influence of Catalysis and Solvent Effects on Selectivity and Kinetics

Catalysis:

The reactivity of carbamoyl chlorides can be influenced by catalysts. Lewis acids, such as zinc chloride, have been employed to catalyze the synthesis of carbamates from carbamoyl chlorides and alcohols. researchgate.net In the context of reductive cleavage, transition metal catalysts are often employed. For example, ruthenium catalysts have been used for the hydrogenation of amides to amines. nih.govgoogle.com Palladium on carbon is another common catalyst for hydrogenation and reductive cleavage reactions. scbt.com The choice of catalyst can significantly impact the selectivity and efficiency of the reaction.

Solvent Effects:

The solvent plays a crucial role in the kinetics and mechanism of reactions involving N-Ethyl-N-phenylthiocarbamoyl chloride. The choice of solvent can influence whether the reaction proceeds via an SN1 or SN2 pathway. quora.comchemistrysteps.comyoutube.comkhanacademy.org

The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the solvent's ionizing power (Y) and nucleophilicity (N). nih.govresearchgate.net For N,N-disubstituted carbamoyl and thiocarbamoyl chlorides, the sensitivities to these parameters (m and l values, respectively) provide insights into the nature of the transition state.

Polar protic solvents (e.g., water, methanol, ethanol) can stabilize both the developing carbocation and the departing chloride ion through hydrogen bonding, thus favoring the SN1 mechanism. quora.comchemistrysteps.comkhanacademy.org

Polar aprotic solvents (e.g., acetone, DMF, DMSO) are less effective at solvating anions, which can enhance the nucleophilicity of anionic reagents and favor the SN2 mechanism. quora.comchemistrysteps.com

Studies on N,N-dimethylthiocarbamoyl chloride have shown that the sensitivities to solvent nucleophilicity (l) and ionizing power (m) are lower than for its oxygen analog. researchgate.net This suggests a more "SN1-like" transition state that is less dependent on nucleophilic solvent assistance. The l/m ratio is often used to characterize the reaction mechanism, with lower ratios indicating a greater SN1 character. researchgate.net

The table below summarizes the effect of solvent properties on the reaction mechanism:

| Solvent Type | Properties | Effect on SN1 | Effect on SN2 |

| Polar Protic | High dielectric constant, hydrogen bond donor | Stabilizes carbocation and leaving group, favors SN1 | Solvates nucleophile, hindering attack, disfavors SN2 |

| Polar Aprotic | High dielectric constant, no hydrogen bond donor | Can stabilize carbocation | Does not solvate nucleophile, enhancing its reactivity, favors SN2 |

| Non-polar | Low dielectric constant | Disfavors formation of charged intermediates, disfavors SN1 and SN2 | Generally poor solvents for the charged reactants |

Product selectivity in mixed solvent systems also provides mechanistic clues. For N,N-dimethylthiocarbamoyl chloride in ethanol-water and methanol-water mixtures, there is a greater preference for reaction with the alcohol compared to its carbamoyl chloride counterpart. researchgate.net This is consistent with the formation of a more stable, "freer" carbocation that is less influenced by nucleophilic solvation. researchgate.net

Applications of N Ethyl N Phenylthiocarbamoyl Chloride in Complex Molecule Synthesis

Utilization as a Versatile Synthon for Advanced Organic Intermediates

As a synthon, N-Ethyl-N-phenylthiocarbamoyl chloride provides a reliable method for introducing the N-ethyl-N-phenylthiourea fragment into a molecule. This functionality is a key component in a variety of heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. Thiocarbamoyl derivatives are established precursors for an array of heterocyclic systems, including but not limited to, thiazoles, pyrazoles, pyrimidines, and pyridines. researchgate.net

The general strategy involves the reaction of N-Ethyl-N-phenylthiocarbamoyl chloride with substrates containing two nucleophilic centers. This bifunctionality allows for an initial reaction at the thiocarbamoyl chloride followed by an intramolecular cyclization to form the heterocyclic ring. For instance, its reaction with hydrazine (B178648) derivatives can be used to construct pyrazole (B372694) rings, while reactions with compounds bearing amino and thiol groups can lead to thiazolidinone derivatives. researchgate.netresearchgate.net The N-ethyl and N-phenyl substituents on the nitrogen atom modulate the steric and electronic properties of the resulting molecules, influencing their solubility, crystal packing, and biological interactions.

Table 1: Examples of Heterocyclic Scaffolds from Thiocarbamoyl Chloride Precursors This table illustrates the types of heterocyclic systems that can be generated using N-Ethyl-N-phenylthiocarbamoyl chloride as a key synthon, based on established reactions of thiocarbamoyl derivatives.

| Co-reactant Type | Resulting Heterocyclic Core | General Mechanism |

|---|---|---|

| Hydrazine Derivatives (R-NH-NH₂) | Pyrazole / Pyrazolidine | Initial formation of a thiosemicarbazide (B42300) followed by cyclization. researchgate.net |

| α-Haloketones | Thiazole (B1198619) | S-alkylation followed by intramolecular condensation. researchgate.net |

| β-Dicarbonyl Compounds | Pyrimidine / Pyridinethione | Condensation reaction leading to the formation of a six-membered ring. researchgate.net |

| Amino Alcohols / Amino Thiols | Oxazoline / Thiazoline | Reaction with the chloride followed by intramolecular displacement. |

Strategic Incorporation into Bioactive Molecule Scaffolds (Focus on Synthetic Methodology)

The thiourea (B124793) linkage is a critical pharmacophore found in numerous biologically active compounds. nih.gov Its importance stems from the ability of the N-H and C=S groups to act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. nih.govmdpi.com N-Ethyl-N-phenylthiocarbamoyl chloride provides a direct route to install this valuable moiety.

While thioamide functionalities are relatively rare in naturally occurring molecules, this scarcity makes them an attractive target for synthetic modification to create novel analogs with unique properties. nih.gov The replacement of a standard amide bond in a natural product with a thioamide or thiourea linkage can significantly alter its biological activity, metabolic stability, and conformational preferences.

A key synthetic strategy involves using N-Ethyl-N-phenylthiocarbamoyl chloride to react with an amine group present in a natural product or a synthetic precursor. This method allows for the site-selective introduction of the N-ethyl-N-phenylthiourea group. For example, in peptide chemistry, the N-terminal amine or the side-chain amine of a lysine (B10760008) residue can be acylated with N-Ethyl-N-phenylthiocarbamoyl chloride to generate a thio-analog of the parent peptide. nih.gov This modification can lead to derivatives with enhanced resistance to enzymatic degradation or altered receptor binding profiles. The use of thionating agents like Lawesson's reagent to convert carbonyls to thiocarbonyls in natural products highlights the chemical interest in such thio-analogs. mdpi.com

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.gov The thiourea moiety is a component of many such scaffolds. nih.gov N-Ethyl-N-phenylthiocarbamoyl chloride can be used to synthesize molecules built around these privileged structures.

The synthetic methodology involves reacting the chloride with a molecule that already contains a known privileged core, thereby adding the N-ethyl-N-phenylthiourea functionality. Alternatively, it can be used in a multi-component reaction where the privileged scaffold itself is constructed. For example, reacting N-Ethyl-N-phenylthiocarbamoyl chloride with an appropriate aminothiazole derivative could be used to build more complex structures known to have biological relevance. nih.gov

Derivatization Strategies for Chemical Library Generation

The robust and predictable reactivity of N-Ethyl-N-phenylthiocarbamoyl chloride makes it an ideal reagent for combinatorial chemistry and the generation of diverse chemical libraries for high-throughput screening. nih.govyoutube.com

Parallel synthesis allows for the rapid creation of a large number of individual compounds in a spatially separated format. A common approach is to react a single core building block with a diverse set of reactants. In this context, N-Ethyl-N-phenylthiocarbamoyl chloride serves as the core electrophile.

A library of thiourea derivatives can be readily assembled by reacting N-Ethyl-N-phenylthiocarbamoyl chloride with a collection of diverse primary and secondary amines in an array of reaction vessels (e.g., a 96-well plate). Each well contains a different amine, leading to a unique thiourea product. This approach allows for the systematic exploration of the chemical space around the N-ethyl-N-phenylthiourea core.

Table 2: Illustrative Parallel Synthesis of a Thiourea Library This table conceptualizes a small library generated from N-Ethyl-N-phenylthiocarbamoyl chloride and a diverse set of amines.

| Library Position | Amine Reactant (R¹R²NH) | Resulting Thiourea Structure |

|---|---|---|

| A1 | Benzylamine | N-benzyl-N'-ethyl-N'-phenylthiourea |

| A2 | Morpholine | 4-(N-ethyl-N-phenylthiocarbamoyl)morpholine |

| A3 | Aniline | N,N'-diphenyl-N-ethylthiourea |

| A4 | Cyclohexylamine | N-cyclohexyl-N'-ethyl-N'-phenylthiourea |

Once an initial library of thiourea adducts is created, its diversity can be further expanded through post-synthetic modification. The products derived from N-Ethyl-N-phenylthiocarbamoyl chloride contain several potential sites for subsequent chemical reactions.

A key strategy involves the sulfur atom of the thiourea group, which is nucleophilic and can be readily alkylated. nih.gov For example, treating a thiourea product with an alkyl halide (e.g., methyl iodide) in the presence of a base leads to the formation of an S-alkyl isothiourea derivative. This modification changes the core pharmacophore and introduces a new point of diversity. This one-pot, two-step approach of thiourea formation followed by alkylation is an efficient method for generating a wide range of drug-like molecules. nih.gov This strategy allows a single initial library to be expanded into multiple secondary libraries, significantly increasing the chemical space explored.

Spectroscopic and Structural Elucidation in Synthetic Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Characterization (¹H, ¹³C)

For instance, in the characterization of thiocarbamate derivatives, the ¹H NMR spectrum would typically reveal signals corresponding to the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the protons of the phenyl group (in the aromatic region, typically between 7.0 and 8.0 ppm). The chemical shifts of these protons provide information about their local electronic environment.

¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms in the molecule. In derivatives of N-Ethyl-N-phenylthiocarbamoyl chloride, the thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing in the downfield region of the spectrum. For example, in related thiourea (B124793) and thiocarbamate compounds, the C=S carbon resonance can be observed in the range of 180-200 ppm. The carbons of the ethyl and phenyl groups would also exhibit characteristic chemical shifts. The chemical shifts for carbons in similar structures, such as Dimethylthiocarbamoyl chloride, provide a reference for the expected regions for the signals of N-Ethyl-N-phenylthiocarbamoyl chloride. chemicalbook.comoregonstate.edulibretexts.orgresearchgate.netwisc.edu

A hypothetical ¹³C NMR chemical shift table for N-Ethyl-N-phenylthiocarbamoyl chloride, based on data from analogous compounds, is presented below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=S | 165-175 |

| Aromatic C (ipso) | 140-145 |

| Aromatic C (ortho, meta, para) | 120-130 |

| -CH₂- | 45-55 |

| -CH₃ | 12-18 |

This table is predictive and based on data for structurally related compounds.

Mass Spectrometry (MS) in Elucidating Reaction Pathways and Adduct Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of newly synthesized compounds, which aids in confirming their identity and understanding their stability. For derivatives formed from N-Ethyl-N-phenylthiocarbamoyl chloride, mass spectrometry would be used to confirm the mass of the expected product. The fragmentation pattern can also provide structural information. For instance, the cleavage of the ethyl group or the phenyl group would result in characteristic fragment ions. arkat-usa.org

In studies of related thiocarbamoyl compounds, mass spectrometry has been used to identify reaction intermediates and final products, thereby shedding light on the reaction mechanism. The molecular ion peak [M]⁺ would confirm the molecular weight of the synthesized derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the context of N-Ethyl-N-phenylthiocarbamoyl chloride and its derivatives, IR spectroscopy would be used to confirm the presence of key structural motifs. docbrown.inforesearchgate.netresearchgate.netmdpi.com

The most prominent absorption band for thiocarbamoyl chlorides is the C=S stretching vibration. This band typically appears in the region of 1200-1050 cm⁻¹. The C-N stretching vibration would be observed around 1500-1300 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group would be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. The C-Cl stretch is expected in the far-infrared region, typically between 800 and 600 cm⁻¹. nist.gov

The table below summarizes the expected IR absorption frequencies for key functional groups in N-Ethyl-N-phenylthiocarbamoyl chloride.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=S Stretch | 1200-1050 |

| C-N Stretch | 1500-1300 |

| C-Cl Stretch | 800-600 |

This table provides expected ranges for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. N-Ethyl-N-phenylthiocarbamoyl chloride, with its phenyl group and thiocarbonyl group, is expected to exhibit characteristic UV-Vis absorption bands. researchgate.netrsc.org

The phenyl group typically shows absorption bands around 200-280 nm, corresponding to π→π* transitions. The thiocarbonyl group (C=S) also has a characteristic n→π* transition, which usually appears at longer wavelengths (in the visible region for some thiocarbonyl compounds), although it is often weak. The position and intensity of these bands can be influenced by the substituents on the phenyl ring and the nitrogen atom, providing insights into the electronic structure of the molecule and its derivatives.

X-ray Crystallography for Definitive Structural and Stereochemical Assignment of Derivatives

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. While obtaining suitable single crystals of the reactive N-Ethyl-N-phenylthiocarbamoyl chloride itself may be challenging, this method is invaluable for the structural and stereochemical assignment of its stable, crystalline derivatives.

Theoretical and Computational Chemistry Studies of N Ethyl N Phenylthiocarbamoyl Chloride and Its Reactions

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For N-Ethyl-N-phenylthiocarbamoyl chloride, computational methods are employed to predict its reactivity by analyzing the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key tool in predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other species.

| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

| HOMO | Sulfur and Nitrogen atoms | Site for electrophilic attack |

| LUMO | Carbon atom of the thiocarbonyl group | Site for nucleophilic attack |

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. In an ESP map of a thiocarbamoyl chloride, regions of negative potential (typically colored red) are expected around the electronegative chlorine and sulfur atoms, indicating areas that are rich in electrons. Regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms and, significantly, on the carbon atom of the thiocarbonyl group.

This positive potential on the carbon atom highlights its electrophilic nature, making it susceptible to attack by nucleophiles. The charge distribution confirms that the carbon-chlorine bond is polarized, which is a key factor in the reactivity of this class of compounds.

Density Functional Theory (DFT) Calculations on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the energetics of chemical reactions and the structures of transition states. nih.gov For reactions involving N-Ethyl-N-phenylthiocarbamoyl chloride, DFT calculations can elucidate the reaction mechanism by determining the energy profile along the reaction coordinate.

For instance, in a substitution reaction where the chloride is replaced by a nucleophile, DFT can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. It can also be used to model the geometry of the transition state, providing a snapshot of the molecular structure at the peak of the energy profile. These calculations are crucial for understanding the kinetics and thermodynamics of reactions involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like N-Ethyl-N-phenylthiocarbamoyl chloride, which has rotatable bonds, MD simulations can explore its conformational landscape. This involves identifying the most stable conformations (low-energy states) and the energy barriers between them.

Furthermore, MD simulations can provide detailed insights into how the molecule interacts with solvent molecules. The solvent can influence the conformational preferences of the solute and can play a direct role in its reactivity. By simulating the system in a box of solvent molecules, it is possible to study the solvation shell around the molecule and understand how solvent interactions can stabilize or destabilize different conformations or transition states.

Quantitative Structure-Activity Relationships (QSAR) in Relation to Chemical Reactivity (not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity. In the context of chemical reactivity, a QSAR model for N-Ethyl-N-phenylthiocarbamoyl chloride and related compounds would aim to predict their reactivity based on a set of calculated molecular descriptors.

These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices. By building a QSAR model from a dataset of thiocarbamoyl chlorides with known reactivities, it becomes possible to predict the reactivity of new or untested compounds in this class. This approach is valuable for designing molecules with specific reactivity profiles.

Future Research Directions and Emerging Opportunities

Development of Novel and Atom-Economical Synthetic Routes to N-Ethyl-N-phenylthiocarbamoyl Chloride

The traditional synthesis of N,N-disubstituted thiocarbamoyl chlorides, including N-Ethyl-N-phenylthiocarbamoyl chloride, often involves the use of thiophosgene (B130339), a highly toxic and reactive reagent. researchgate.netmoltuslab.com This method, while effective, presents significant handling and safety challenges. Future research is directed towards developing safer and more atom-economical alternatives. Atom economy is a key principle in green chemistry that focuses on maximizing the incorporation of all materials used in the synthesis into the final product. jocpr.comrsc.org

One promising avenue is the development of thiophosgene surrogates. For instance, the reaction of secondary amines with carbon disulfide in the presence of an activating agent could provide a more benign route to thiocarbamoyl chlorides. Another approach could involve the direct thiocarbonylation of N-ethylaniline using a source of thiocarbonyl that is generated in situ, thereby avoiding the isolation of hazardous intermediates.

Recent advancements in the synthesis of thiocarbamoyl fluorides using reagents like trifluoromethanesulfonyl chloride suggest that similar strategies could be adapted for the synthesis of thiocarbamoyl chlorides. organic-chemistry.orgacs.orgnih.gov These methods often exhibit broad substrate scope and good functional group tolerance, making them attractive for the synthesis of a variety of thiocarbamoyl derivatives. organic-chemistry.orgacs.orgnih.gov

| Synthetic Approach | Description | Potential Advantages |

| Thiophosgene-based | Reaction of N-ethylaniline with thiophosgene. | Well-established, high-yielding. |

| Thiophosgene Surrogates | Utilization of less hazardous reagents that mimic the reactivity of thiophosgene. | Improved safety profile. |

| In situ Generation | Formation of the thiocarbonylating agent within the reaction mixture. | Avoids handling of toxic intermediates. |

| Alternative Halogenating Agents | Exploration of different activating agents for the thiocarbonylation of N-ethylaniline. | Potentially milder reaction conditions and improved atom economy. |

Exploration of Unconventional Reactivity Modes and Catalytic Applications

The reactivity of N-Ethyl-N-phenylthiocarbamoyl chloride is largely defined by the electrophilicity of the thiocarbonyl carbon. wikipedia.org While its reactions with nucleophiles to form thiocarbamates, thioureas, and dithiocarbamates are well-documented, there is significant potential for exploring unconventional reactivity modes. beilstein-journals.org

Transition metal-catalyzed cross-coupling reactions represent a particularly promising area. rsc.orgresearchgate.net Carbamoyl (B1232498) chlorides have been shown to participate in a variety of transformations, including Suzuki, Sonogashira, and Heck-type couplings. rsc.orgresearchgate.net The development of catalytic systems that can activate the C-Cl bond of N-Ethyl-N-phenylthiocarbamoyl chloride would enable its use as a building block for the synthesis of a wide range of novel compounds.

Furthermore, the sulfur atom in the thiocarbonyl group can also participate in chemical transformations. For example, oxidative or reductive processes could lead to the formation of new functional groups. The exploration of these less-common reactivity patterns could lead to the discovery of new synthetic methodologies and applications.

| Reactivity Mode | Description | Potential Products |

| Nucleophilic Substitution | Reaction with various nucleophiles (alcohols, amines, thiols). | Thiocarbamates, thioureas, dithiocarbamates. beilstein-journals.org |

| Transition Metal Catalysis | Cross-coupling reactions with organometallic reagents. | Arylated, alkenylated, or alkynylated thiocarbamides. rsc.orgresearchgate.net |

| Reductive Coupling | Dimerization or reaction with other electrophiles under reducing conditions. | Novel sulfur-containing scaffolds. |

| Oxidative Addition | Reaction with low-valent metal complexes. | Organometallic complexes with potential catalytic activity. |

Integration into Asymmetric Synthesis Methodologies

The development of synthetic methods that can control the stereochemistry of a reaction is a major focus of modern organic chemistry. nih.govrsc.org The integration of N-Ethyl-N-phenylthiocarbamoyl chloride into asymmetric synthesis methodologies could provide access to a wide range of chiral sulfur-containing compounds, which are of significant interest in medicinal chemistry and materials science.

One approach would be to use a chiral catalyst to control the addition of a nucleophile to the thiocarbonyl group. This could be achieved using a chiral Lewis acid or a chiral organocatalyst. Another strategy would be to use a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

The development of asymmetric transformations involving N-Ethyl-N-phenylthiocarbamoyl chloride would be a significant advance in the field of organosulfur chemistry and would open up new avenues for the synthesis of enantiomerically pure compounds.

Role in the Synthesis of New Functional Materials (Focus on Chemical Synthesis)

The unique electronic and structural properties of the thiocarbamoyl group make N-Ethyl-N-phenylthiocarbamoyl chloride an attractive building block for the synthesis of new functional materials. For example, polymers containing the thiocarbamoyl moiety could exhibit interesting optical, electronic, or self-healing properties. rsc.org

The synthesis of such materials would involve the polymerization of monomers derived from N-Ethyl-N-phenylthiocarbamoyl chloride. For example, a bifunctional monomer containing two reactive sites could be used to create a linear polymer, while a multifunctional monomer could be used to create a cross-linked network. The properties of the resulting polymer could be tuned by varying the structure of the monomer and the polymerization conditions.

The exploration of N-Ethyl-N-phenylthiocarbamoyl chloride in the synthesis of functional materials is a relatively new area of research, but it holds significant promise for the development of new technologies.

Multicomponent Reactions Incorporating N-Ethyl-N-phenylthiocarbamoyl Chloride

Multicomponent reactions (MCRs) are chemical transformations in which three or more reactants combine in a single step to form a product that contains atoms from all of the reactants. nih.govorganic-chemistry.org MCRs are highly efficient and atom-economical, and they are a powerful tool for the synthesis of complex molecules. nih.gov

The incorporation of N-Ethyl-N-phenylthiocarbamoyl chloride into MCRs could provide a rapid and efficient route to a wide range of structurally diverse compounds. For example, a reaction between an amine, an isocyanide, and N-Ethyl-N-phenylthiocarbamoyl chloride could potentially lead to the formation of a complex heterocyclic scaffold.

The design and development of new MCRs involving N-Ethyl-N-phenylthiocarbamoyl chloride is a challenging but rewarding area of research that could have a significant impact on the field of organic synthesis.

Q & A

Q. What are the optimal synthetic routes for N-ethyl-N-phenylthiocarbamoyl chloride, and how do reaction conditions influence yield?

The most common route involves reacting N-ethylaniline with thiophosgene (Cl₂C=S) under controlled anhydrous conditions. Key parameters include maintaining a temperature between 0–5°C to minimize side reactions (e.g., hydrolysis) and using solvents like dichloromethane or tetrahydrofuran to enhance solubility. Stoichiometric excess of thiophosgene (1.2–1.5 equivalents) improves conversion rates, with yields typically ranging from 70–85% after purification via vacuum distillation . Alternative methods may employ thiocarbonyl transfer agents, but these require rigorous exclusion of moisture.

Q. Which analytical techniques are critical for characterizing N-ethyl-N-phenylthiocarbamoyl chloride?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, with characteristic signals such as the thiocarbamoyl chloride’s sulfur-bound carbon (δ ~200 ppm in ¹³C NMR). Mass spectrometry (MS) via electron ionization (EI) or electrospray ionization (ESI) validates molecular weight (MW: 215.73 g/mol) and isotopic patterns. Fourier-transform infrared spectroscopy (FTIR) identifies the C=S stretch (~1200–1250 cm⁻¹) and C-Cl stretch (~750 cm⁻¹). Purity assessment requires HPLC with UV detection at 254 nm .

Q. What are common impurities in synthesized N-ethyl-N-phenylthiocarbamoyl chloride, and how are they removed?

Residual N-ethylaniline (unreacted starting material) and hydrolysis byproducts (e.g., thiourea derivatives) are typical impurities. Column chromatography using silica gel and hexane/ethyl acetate (4:1) effectively separates these. For large-scale purification, recrystallization from cold ethanol (≤−20°C) removes polar impurities. Quantitative monitoring via thin-layer chromatography (TLC; Rf ~0.6 in hexane/EtOAc) ensures batch consistency .

Advanced Research Questions

Q. How does N-ethyl-N-phenylthiocarbamoyl chloride’s stability vary under different storage conditions?

The compound is moisture-sensitive and prone to hydrolysis, forming N-ethyl-N-phenylthiourea. Stability studies show decomposition rates increase exponentially above −20°C in non-polar solvents (e.g., hexane). For long-term storage, solutions in anhydrous dichloromethane under argon at −80°C retain >95% purity for 6 months. Solid-state stability is higher; sealed ampules with desiccants (e.g., molecular sieves) prevent degradation for ≥1 year .

Q. What strategies mitigate regioselectivity challenges in reactions involving N-ethyl-N-phenylthiocarbamoyl chloride?

Regioselectivity in nucleophilic substitutions (e.g., with amines or alcohols) is influenced by steric and electronic factors. The phenyl group’s electron-withdrawing effect directs nucleophiles to the thiocarbamoyl chloride’s sulfur atom. For sterically hindered substrates, catalysts like DMAP (4-dimethylaminopyridine) enhance reactivity at the electrophilic carbon. Solvent polarity adjustments (e.g., switching from THF to DMF) can also shift selectivity by stabilizing transition states .

Q. How should researchers resolve contradictions between spectroscopic data and theoretical predictions for derivatives?

Discrepancies between observed NMR shifts and computational models (e.g., DFT calculations) often arise from solvent effects or conformational flexibility. For example, rotational barriers around the N–C(S) bond can cause signal splitting. To address this, variable-temperature NMR experiments (VT-NMR) or deuterated solvents (e.g., DMSO-d₆) clarify dynamic behavior. Cross-validation with X-ray crystallography provides definitive structural assignments .

Q. What role does N-ethyl-N-phenylthiocarbamoyl chloride play in synthesizing heterocyclic scaffolds for drug discovery?

The compound serves as a thiocarbamoylating agent in constructing thiazole and thiadiazole rings. For instance, reaction with hydrazines yields thiosemicarbazides, which cyclize under acidic conditions to form 1,3,4-thiadiazoles—key motifs in kinase inhibitors. Optimizing cyclization conditions (e.g., POCl₃ as a dehydrating agent at 80°C) improves ring closure efficiency. These derivatives are screened for bioactivity using assays like fluorescence polarization for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.